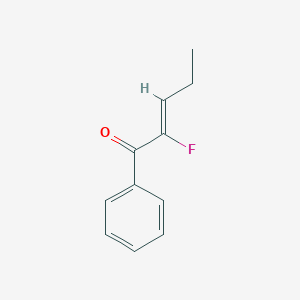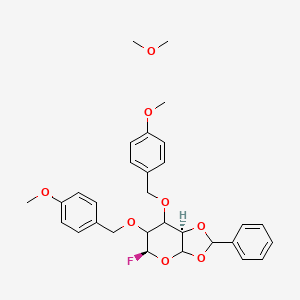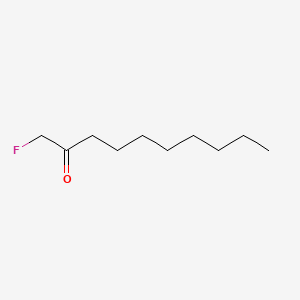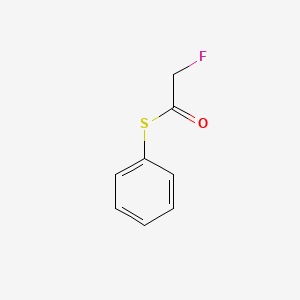
Perfluoro-3,5,7,9-butaoxadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7,9-Tetraoxaundecafluorodecanoic acid is a perfluorinated compound known for its unique chemical structure and properties It is characterized by the presence of multiple fluorine atoms and ether linkages, making it highly stable and resistant to degradation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7,9-Tetraoxaundecafluorodecanoic acid typically involves the fluorination of precursor compounds containing ether linkages. One common method includes the reaction of perfluorinated alcohols with suitable reagents to introduce the carboxylic acid functional group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 3,5,7,9-Tetraoxaundecafluorodecanoic acid involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced fluorination techniques and equipment is essential to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,7,9-Tetraoxaundecafluorodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles are used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated ketones or aldehydes, while reduction can produce perfluorinated alcohols.
Applications De Recherche Scientifique
3,5,7,9-Tetraoxaundecafluorodecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its stability and reactivity.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is utilized in the production of high-performance materials, coatings, and surfactants due to its unique properties.
Mécanisme D'action
The mechanism of action of 3,5,7,9-Tetraoxaundecafluorodecanoic acid involves its interaction with molecular targets through its fluorinated and ether functional groups. These interactions can affect various biochemical pathways and processes. The compound’s high stability and resistance to degradation make it a valuable tool for studying long-term effects in biological and environmental systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorooctanoic acid: Another perfluorinated compound with similar stability and applications.
Perfluorodecanoic acid: Shares structural similarities but lacks the ether linkages present in 3,5,7,9-Tetraoxaundecafluorodecanoic acid.
Perfluorobutanoic acid: A shorter-chain perfluorinated acid with different physical and chemical properties.
Uniqueness
3,5,7,9-Tetraoxaundecafluorodecanoic acid is unique due to its multiple ether linkages and high degree of fluorination. These features contribute to its exceptional stability, resistance to degradation, and distinctive reactivity compared to other perfluorinated compounds.
Propriétés
Numéro CAS |
39492-90-5 |
|---|---|
Formule moléculaire |
CF3(OCF2)4COOH C6HF11O6 |
Poids moléculaire |
378.05 g/mol |
Nom IUPAC |
2-[[[difluoro(trifluoromethoxy)methoxy]-difluoromethoxy]-difluoromethoxy]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C6HF11O6/c7-2(8,1(18)19)20-4(12,13)22-6(16,17)23-5(14,15)21-3(9,10)11/h(H,18,19) |
Clé InChI |
RVMKCACFKFAJPS-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(OC(OC(OC(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid](/img/structure/B13425361.png)
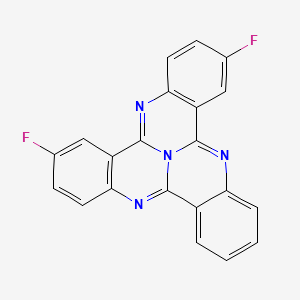
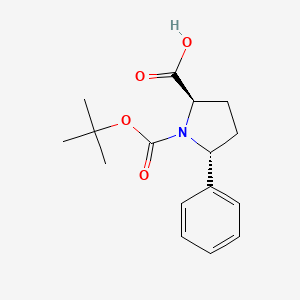
![2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13425377.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13425378.png)
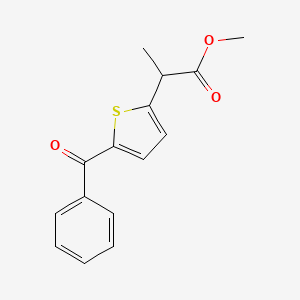
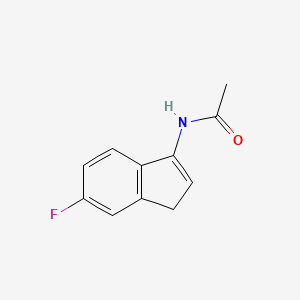
![(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione](/img/structure/B13425394.png)
![Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13425400.png)
